![molecular formula C12H28O8S2 B12524149 2-[(1S,2S)-2-(2-hydroxyethyl)cyclohexyl]ethanol;methanesulfonic acid CAS No. 663904-52-7](/img/structure/B12524149.png)
2-[(1S,2S)-2-(2-hydroxyethyl)cyclohexyl]ethanol;methanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1S,2S)-2-(2-hydroxyethyl)cyclohexyl]ethanol;methanesulfonic acid is a compound that consists of a cyclohexyl ring substituted with a hydroxyethyl group and an ethanol group, combined with methanesulfonic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1S,2S)-2-(2-hydroxyethyl)cyclohexyl]ethanol typically involves the reaction of cyclohexene with ethylene oxide in the presence of a catalyst to form the hydroxyethyl derivative. This intermediate is then reacted with ethanol under controlled conditions to yield the final product. Methanesulfonic acid is added to stabilize the compound and enhance its solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. Quality control measures are implemented to maintain the purity and stability of the compound.
Chemical Reactions Analysis
Types of Reactions
2-[(1S,2S)-2-(2-hydroxyethyl)cyclohexyl]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone or cyclohexanecarboxylic acid, while reduction typically produces cyclohexanol derivatives.
Scientific Research Applications
2-[(1S,2S)-2-(2-hydroxyethyl)cyclohexyl]ethanol;methanesulfonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer for various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its therapeutic potential in drug development and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism by which 2-[(1S,2S)-2-(2-hydroxyethyl)cyclohexyl]ethanol exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl groups facilitate hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical processes. Methanesulfonic acid enhances the compound’s solubility and stability, allowing it to effectively participate in various reactions.
Comparison with Similar Compounds
Similar Compounds
2-[(1S,2S)-2-(hydroxymethyl)cyclohexyl]ethanol: Similar structure but lacks the hydroxyethyl group.
Cyclohexanol: A simpler compound with a single hydroxyl group on the cyclohexyl ring.
2-(2-hydroxyethyl)cyclohexanol: Contains a hydroxyethyl group but differs in the position of substitution.
Uniqueness
2-[(1S,2S)-2-(2-hydroxyethyl)cyclohexyl]ethanol;methanesulfonic acid is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. The presence of methanesulfonic acid further enhances its solubility and stability, making it suitable for a wide range of applications.
Properties
CAS No. |
663904-52-7 |
|---|---|
Molecular Formula |
C12H28O8S2 |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
2-[(1S,2S)-2-(2-hydroxyethyl)cyclohexyl]ethanol;methanesulfonic acid |
InChI |
InChI=1S/C10H20O2.2CH4O3S/c11-7-5-9-3-1-2-4-10(9)6-8-12;2*1-5(2,3)4/h9-12H,1-8H2;2*1H3,(H,2,3,4)/t9-,10-;;/m0../s1 |
InChI Key |
UBVPTAMEKWRUTJ-BZDVOYDHSA-N |
Isomeric SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C1CC[C@H]([C@@H](C1)CCO)CCO |
Canonical SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C1CCC(C(C1)CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


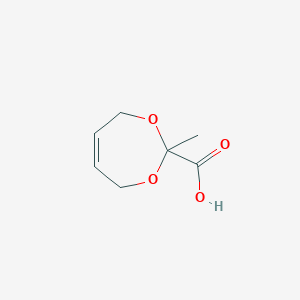
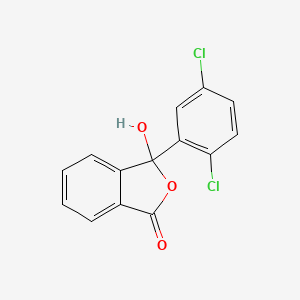
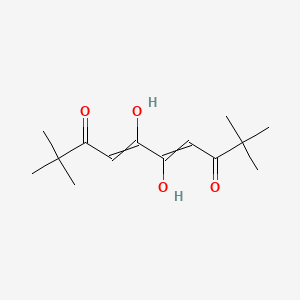
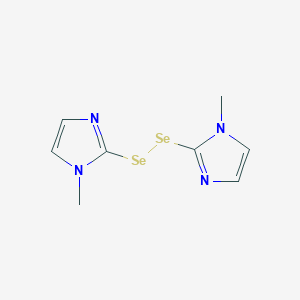
![4-Thiazoleacetic acid, 2-[4-(methoxymethyl)phenyl]-](/img/structure/B12524115.png)
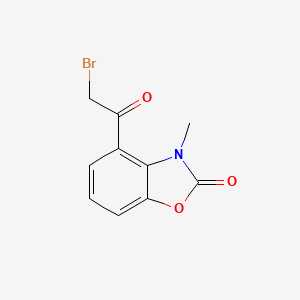
![1H-Indole-3-hexadecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12524120.png)
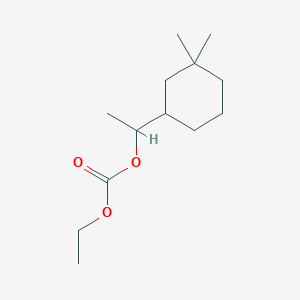
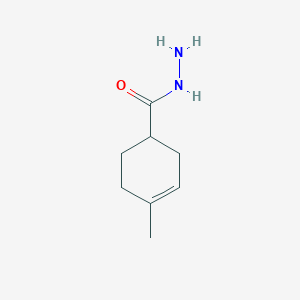
![1-[2-(2,2-Diphenylethenyl)phenyl]-2-phenylacetylene](/img/structure/B12524136.png)


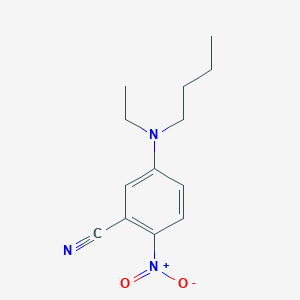
![3-(4-Nitrophenyl)-6-pyridin-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12524154.png)
